

Application Notes and Protocols for In Vivo Administration of Cholecystokinin (CCK)

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Compound of Interest

Compound Name: Cholecystokinin-J

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These application notes provide a comprehensive guide for the in vivo administration of Cholecystokinin (CCK), a pivotal peptide hormone in gastrointestinal and neurological research. This document outlines detailed protocols for studying satiety, modeling panic and anxiety, and investigating analgesia.

Introduction

Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a crucial role in various physiological processes, including digestion, satiety, and neurotransmission. The biological effects of CCK are mediated through two primary G protein-coupled receptors: CCK1R (predominantly in the periphery, especially the gallbladder and pancreas) and CCK2R (primarily in the brain). The sulfated form of CCK octapeptide (CCK-8s) is significantly more potent than its unsulfated counterpart. Due to its very short biological half-life of approximately 2.5 minutes, the method of administration is critical for observing its physiological effects.

Data Presentation

Table 1: In Vivo Dosage and Administration of Cholecystokinin (CCK)

Applicati on	Species	CCK Form	Dosage Range	Route of Administra tion	Vehicle	Notes
Satiety Studies	Mouse	CCK-8s	3 µg/kg	Intraperiton eal (IP)	Saline	Administer ed prior to refeeding after a fasting period.
Rat	CCK-8s	1 - 8 nmol/kg	Intraperiton eal (IP)	Saline	Effective in reducing food intake.	
Panic/Anxi ety Model	Human	CCK-4	25 - 50 µg (total dose)	Intravenou s (IV) bolus	Saline	Induces panic-like symptoms.
Rat	CCK-4	25 - 100 µg/kg	Intravenou s (IV) or Intraperiton eal (IP)	Saline	Used in conjunction with behavioral tests like the Elevated Plus Maze.	
Analgesia/ Hyperalges ia	Rat	CCK-8s	ng range (analgesia) , µg range (hyperalge sia)	Intrathecal (IT)	Saline or Artificial Cerebrospi nal Fluid	Dose- dependent opposing effects on nociception .

Table 2: Pharmacokinetic Parameters of Cholecystokinin

Parameter	Value	Species	Notes
Biological Half-Life	~2.5 minutes	Human, Rat	Rapid clearance from circulation necessitates continuous infusion or bolus injection for sustained effects. [1]
Bioavailability	IP administration leads to prolonged elevation in lymph compared to IV.	Rat	Intraperitoneal injection may provide a more sustained local effect in the gut. [2]

Experimental Protocols

Protocol 1: CCK-Induced Satiety in Mice

This protocol details the procedure for assessing the effect of CCK on food intake in mice.

Materials:

- Cholecystokinin octapeptide, sulfated (CCK-8s)
- Sterile, pyrogen-free 0.9% saline
- Standard laboratory mouse chow
- Animal scale
- Syringes and needles for intraperitoneal injection

Procedure:

- Animal Acclimation: House mice individually and allow them to acclimate to the housing conditions for at least one week.
- Habituation to Injection: To minimize stress-induced effects on feeding, handle the mice and administer habituation injections of saline (10 μ L/g body weight, IP) for 2-3 days prior to the

experiment.

- **Fasting:** Fast the mice for 12-18 hours overnight with free access to water.
- **CCK-8s Preparation:** On the day of the experiment, prepare a fresh solution of CCK-8s in sterile saline to the desired concentration. A typical dose is 3 µg/kg body weight.
- **Administration:** Five minutes before presenting food, inject the mice intraperitoneally with either the CCK-8s solution or a saline vehicle control.
- **Food Presentation and Measurement:** Immediately after the 5-minute pre-treatment period, provide a pre-weighed amount of chow. Measure food intake at regular intervals (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
- **Data Analysis:** Compare the cumulative food intake between the CCK-8s treated group and the vehicle control group.

Protocol 2: CCK-4 Induced Panic/Anxiety Model in Rats

This protocol describes the induction of an anxiety-like state in rats using CCK-4, which can be assessed using behavioral paradigms such as the Elevated Plus Maze (EPM).

Materials:

- Cholecystokinin tetrapeptide (CCK-4)
- Sterile, pyrogen-free 0.9% saline
- Elevated Plus Maze apparatus
- Video tracking software (optional, but recommended)
- Syringes and needles for intravenous or intraperitoneal injection

Procedure:

- **Animal Acclimation:** Acclimate rats to the housing facility for at least one week. Handle the animals for several days prior to testing to reduce baseline stress.

- **CCK-4 Preparation:** Prepare a fresh solution of CCK-4 in sterile saline. A common dose range is 25-100 µg/kg body weight.
- **Administration:** Administer CCK-4 or saline vehicle via intravenous (tail vein) or intraperitoneal injection. The timing of administration relative to the behavioral test is critical and should be consistent (e.g., 5-10 minutes before).
- **Elevated Plus Maze Test:**
 - Place the rat in the center of the EPM, facing one of the open arms.
 - Allow the rat to explore the maze for a 5-minute period.
 - Record the number of entries into and the time spent in the open and closed arms of the maze. An anxiogenic effect is indicated by a decrease in the proportion of time spent and entries into the open arms.
- **Data Analysis:** Analyze the behavioral data to compare the anxiety-like behavior between the CCK-4 treated and control groups.

Protocol 3: Investigation of CCK-8 on Nociception in Rats (Intrathecal Administration)

This protocol is for investigating the dual role of CCK-8 in analgesia and hyperalgesia via direct administration to the spinal cord.

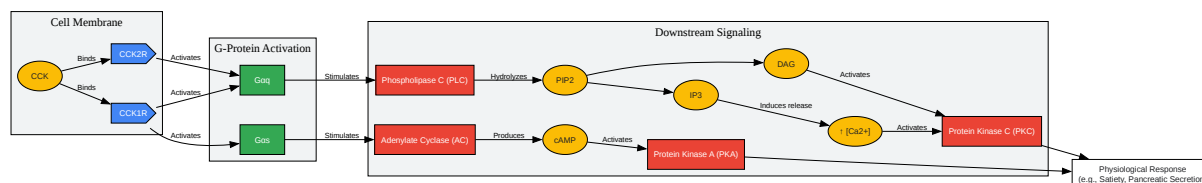
Materials:

- Cholecystokinin octapeptide, sulfated (CCK-8s)
- Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
- Intrathecal catheter implantation setup
- Nociceptive testing equipment (e.g., von Frey filaments, radiant heat source for paw withdrawal latency)
- Microinjection pump

Procedure:

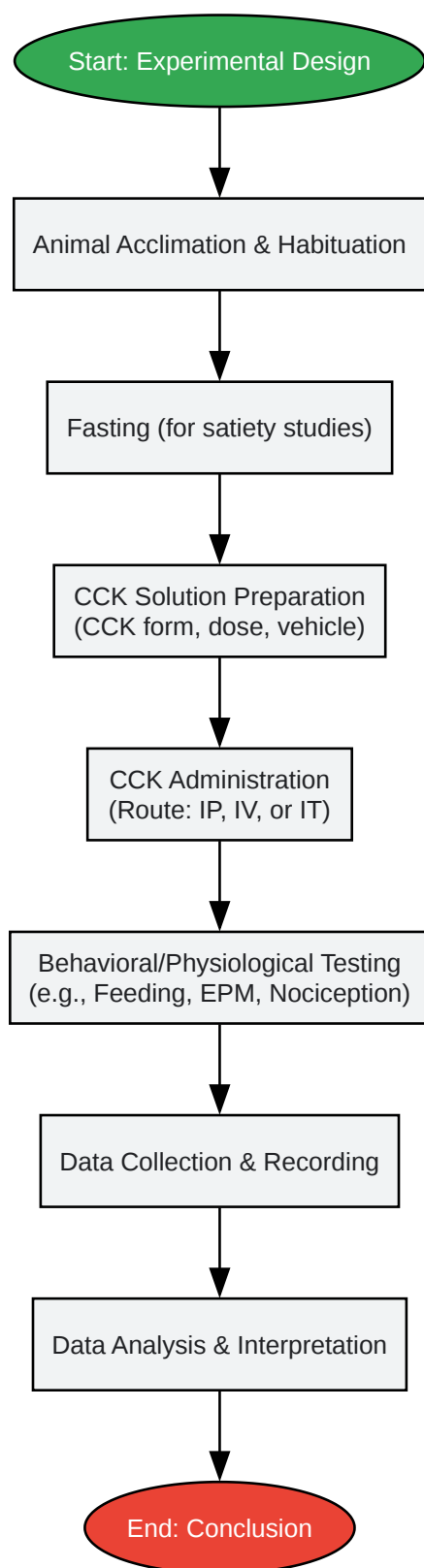
- **Intrathecal Catheterization:** Surgically implant a chronic intrathecal catheter into the subarachnoid space at the lumbar level of the spinal cord. Allow the animals to recover for at least 5-7 days.
- **CCK-8s Preparation:** Dissolve CCK-8s in aCSF or sterile saline to achieve the desired concentration. For analgesic effects, use nanogram doses. For hyperalgesic effects, use microgram doses.
- **Baseline Nociceptive Testing:** Before CCK-8s administration, establish a baseline nociceptive threshold using a standard test (e.g., paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to a thermal stimulus).
- **Intrathecal Administration:** Slowly infuse a small volume (e.g., 10 μ L) of the CCK-8s solution or vehicle through the intrathecal catheter.
- **Post-Administration Nociceptive Testing:** Assess the nociceptive threshold at various time points after administration (e.g., 5, 15, 30, and 60 minutes) to determine the time course of the effect.
- **Data Analysis:** Compare the post-injection nociceptive thresholds to the baseline values and between the CCK-8s and vehicle groups.

Mandatory Visualizations



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Caption: Simplified signaling pathway of Cholecystokinin (CCK) via CCK1 and CCK2 receptors.



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Caption: General experimental workflow for in vivo administration of Cholecystokinin.

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References

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